Cas no 881747-61-1 (N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide)

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide structure
881747-61-1 structure
商品名:N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
CAS番号:881747-61-1
MF:C24H23N3O3S
メガワット:433.52272439003
CID:5811381
PubChem ID:4957170

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide 化学的及び物理的性質

名前と識別子

    • N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
    • 2-Methyl-n-[(([4-(2-phenylethoxy)phenyl]formamido)methanethioyl)amino]benzamide
    • 881747-61-1
    • 2-METHYL-N-[({[4-(2-PHENYLETHOXY)PHENYL]FORMAMIDO}METHANETHIOYL)AMINO]BENZAMIDE
    • AKOS003473864
    • EN300-6498540
    • インチ: 1S/C24H23N3O3S/c1-17-7-5-6-10-21(17)23(29)26-27-24(31)25-22(28)19-11-13-20(14-12-19)30-16-15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,26,29)(H2,25,27,28,31)
    • InChIKey: QEFCOTATWSZGHF-UHFFFAOYSA-N
    • ほほえんだ: S=C(NNC(C1C=CC=CC=1C)=O)NC(C1C=CC(=CC=1)OCCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 433.14601278g/mol
  • どういたいしつりょう: 433.14601278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 601
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 112Ų

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6498540-0.5g
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
881747-61-1 95.0%
0.5g
$980.0 2025-03-14
Enamine
EN300-6498540-10.0g
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
881747-61-1 95.0%
10.0g
$5405.0 2025-03-14
Enamine
EN300-6498540-2.5g
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
881747-61-1 95.0%
2.5g
$2464.0 2025-03-14
1PlusChem
1P020189-500mg
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
881747-61-1 95%
500mg
$1274.00 2024-04-20
Aaron
AR0201GL-50mg
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
881747-61-1 95%
50mg
$428.00 2025-02-14
Aaron
AR0201GL-10g
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
881747-61-1 95%
10g
$7457.00 2023-12-15
1PlusChem
1P020189-5g
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
881747-61-1 95%
5g
$4568.00 2023-12-16
Aaron
AR0201GL-500mg
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
881747-61-1 95%
500mg
$1373.00 2025-02-14
Enamine
EN300-6498540-5.0g
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
881747-61-1 95.0%
5.0g
$3645.0 2025-03-14
Enamine
EN300-6498540-0.1g
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
881747-61-1 95.0%
0.1g
$437.0 2025-03-14

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide 関連文献

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamideに関する追加情報

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide: A Comprehensive Overview

The compound with CAS No 881747-61-1, named N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide, is a complex organic molecule with significant potential in various chemical and biological applications. This compound has garnered attention in recent years due to its unique structural features and promising properties. In this article, we delve into its structure, synthesis, applications, and the latest research findings.

Structural Analysis

The molecular structure of N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide is characterized by a benzamide backbone with two key substituents: a (2-methylbenzoyl)amino group and a (2-phenylethoxy) group. The presence of these groups imparts unique electronic and steric properties to the molecule. Recent studies have highlighted the importance of these substituents in modulating the compound's reactivity and stability. For instance, the (2-methylbenzoyl)amino group contributes to the molecule's aromaticity and enhances its ability to participate in hydrogen bonding, while the (2-phenylethoxy) group introduces additional steric hindrance and improves solubility in organic solvents.

Synthesis and Characterization

The synthesis of N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide involves a multi-step process that typically begins with the preparation of the benzamide derivative. Recent advancements in synthetic chemistry have enabled researchers to optimize the reaction conditions, leading to higher yields and improved purity. The use of microwave-assisted synthesis has been particularly beneficial in this regard, as it reduces reaction times while maintaining product quality. The compound has been characterized using various spectroscopic techniques, including HPLC, MS, and NMR, which have confirmed its molecular structure and purity.

Applications in Chemistry and Biology

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide has shown promise in several areas of chemistry and biology. In the field of medicinal chemistry, it has been investigated as a potential lead compound for drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in pharmacological research. Recent studies have demonstrated its potential as an inhibitor of certain proteases, which are implicated in various diseases including cancer and neurodegenerative disorders.

In materials science, this compound has been explored for its applications in polymer chemistry. Its unique functional groups make it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For example, it has been used as a monomer in the preparation of stimuli-responsive polymers, which exhibit reversible changes in their physical properties in response to external stimuli such as temperature or pH.

Toxicological Studies

Understanding the toxicological profile of N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide is crucial for its safe handling and application. Recent toxicological studies have focused on assessing its acute and chronic toxicity profiles using various experimental models. These studies have provided valuable insights into its potential risks and benefits. For instance, acute toxicity studies have shown that the compound exhibits low toxicity at commonly used doses, while chronic toxicity studies are ongoing to evaluate its long-term effects.

Conclusion

In conclusion, N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide (CAS No 881747-61-1) is a versatile compound with significant potential in various fields of science and technology. Its unique structural features, combined with recent advances in synthetic chemistry and materials science, make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.